1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)9-4-3-5-10(8-9)18(16,17)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXGXKFKCGMZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride :
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Sulfonylation Reaction :
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Pyrrolidine is dissolved in dichloromethane (DCM) and cooled to 0°C.
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3-(Trifluoromethyl)benzenesulfonyl chloride is added dropwise, followed by triethylamine (TEA) to neutralize HCl byproducts.
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The mixture is stirred at room temperature for 12–24 hours.
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Workup : The organic layer is washed with NaHCO₃, dried (MgSO₄), and concentrated.
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Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C to 25°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 12–24 hours |
| Purity (HPLC) | >97% |
The Mitsunobu reaction enables the introduction of sulfonyl groups via phosphine-mediated coupling, particularly useful for sterically hindered substrates.
Procedure:
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Substrate Preparation :
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A hydroxyl-containing pyrrolidine derivative (e.g., 2-hydroxypyrrolidine) is used.
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Reaction Conditions :
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The substrate, 3-(trifluoromethyl)benzenesulfonyl chloride, tributylphosphine, and diethyl azodicarboxylate (DEAD) are combined in THF at 0°C.
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The mixture is stirred for 4–6 hours.
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Workup :
Advantages:
Oxidation of Thioether Intermediates
Thioether derivatives of pyrrolidine can be oxidized to sulfonyl analogs using peroxides or peracids.
Procedure:
Limitations:
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Requires strict control of oxidation conditions to avoid over-oxidation to sulfones.
Multi-Step Synthesis via Grignard Reagents
This method constructs the trifluoromethylphenyl moiety in situ before sulfonylation.
Procedure:
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Grignard Reagent Formation :
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Coupling with Pyrrolidine Sulfonate :
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The Grignard reagent reacts with pyrrolidine sulfonate ester in the presence of Fe(AcAc)₃ catalyst.
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Sulfonation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Sulfonylation | 85–90 | >97 | High efficiency, minimal steps | Requires sulfonyl chloride synthesis |
| Mitsunobu Reaction | 65–75 | >95 | Mild conditions, stereoselective | Costly reagents (DEAD, phosphines) |
| Thioether Oxidation | 70–80 | 90–95 | Avoids sulfonyl chloride | Risk of over-oxidation |
| Grignard-Based Synthesis | 60–70 | 85–90 | Builds aromatic ring in situ | Multi-step, low atom economy |
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidine
- 1-[3-(Trifluoromethyl)phenyl]sulfonylmorpholine
- 1-[3-(Trifluoromethyl)phenyl]sulfonylazetidine
Comparison: Compared to these similar compounds, 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. The pyrrolidine ring’s non-planarity and sp3-hybridization contribute to the compound’s three-dimensional structure, enhancing its ability to interact with biological targets in a specific manner.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a trifluoromethyl-substituted phenyl moiety. This compound exhibits significant biological activities, particularly in the fields of enzyme inhibition, anticancer research, and antimicrobial studies. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Pyrrolidine Ring : Contributes to the compound's stereochemical and electronic properties.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Sulfonyl Group : Plays a critical role in its interactions with biological targets.
Biological Activities
This compound has been studied for various biological activities:
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The compound binds to COX-2, inhibiting its activity through competitive or non-competitive mechanisms. This interaction alters the enzyme's function, leading to reduced inflammatory signaling pathways.
- Cellular Effects : It modulates cellular processes such as gene expression and cell signaling pathways. For example, it has been observed to affect the expression of genes involved in inflammation, thereby influencing overall cellular metabolism and function.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrolidine | Similar sulfonyl and pyrrolidine structure | Anticancer activity | Different substitution pattern on the phenyl ring |
| 1-[3-(Trifluoromethyl)phenyl]ethanol | Contains hydroxyl instead of sulfonyl | Neuroprotective effects | Lacks sulfonamide functionality |
| 2-(Trifluoromethyl)benzenesulfonamide | Sulfonamide instead of sulfonylpyrrolidine | Antimicrobial properties | Simpler structure without pyrrolidine |
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
